

2,5-Dimethoxy-3-nitrobenzoic acid CAS number 17894-26-7

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Compound of Interest

Compound Name: 2,5-Dimethoxy-3-nitrobenzoic acid

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An In-Depth Technical Guide to **2,5-Dimethoxy-3-nitrobenzoic Acid** (CAS 17894-26-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of **2,5-Dimethoxy-3-nitrobenzoic acid**, a key chemical intermediate. We will delve into its chemical properties, synthesis, purification, and analytical characterization, with a focus on its practical applications in organic synthesis and drug discovery. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Strategic Importance of a Substituted Nitrobenzoic Acid

2,5-Dimethoxy-3-nitrobenzoic acid, with CAS number 17894-26-7, is an aromatic carboxylic acid that belongs to the broader class of substituted nitrobenzoic acids.[1][2] The strategic placement of two methoxy groups and a nitro group on the benzoic acid scaffold imparts a unique combination of electronic and steric properties.[3] The electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[3]

Its utility stems from the reactivity of its functional groups, which can be selectively transformed to introduce new functionalities, making it a versatile intermediate for drug development and the creation of novel materials.[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physical Properties

The physical characteristics of **2,5-Dimethoxy-3-nitrobenzoic acid** are summarized in the table below. This data is crucial for determining appropriate solvents for reactions and purification, as well as for handling and storage.

Property	Value	Source
CAS Number	17894-26-7	[2] [5]
Molecular Formula	C ₉ H ₉ NO ₆	[2] [5]
Molecular Weight	227.17 g/mol	[2] [5]
Appearance	Light yellow to Yellow to Orange powder/crystal	[2] [5]
Melting Point	183-187 °C	[2]
Solubility	Soluble in Methanol	[2]
Synonyms	3-Nitro-2,5-dimethoxybenzoic acid, 3-Nitrogentisic acid dimethyl ether	[2] [3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2,5-Dimethoxy-3-nitrobenzoic acid**. While a dedicated public spectral database for this specific compound is not readily available, the expected spectral features can be inferred from the analysis of closely related substituted nitrobenzoic acids.[\[6\]](#)[\[7\]](#)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro substituents.
- ^{13}C NMR: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

- O-H stretch (carboxylic acid): A broad band in the region of $2500\text{--}3300\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong absorption around 1700 cm^{-1} .
- N-O stretch (nitro group): Two distinct bands, typically around 1530 cm^{-1} (asymmetric) and 1360 cm^{-1} (symmetric).[\[8\]](#)
- C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) corresponding to the molecular weight of 227.17 would be expected.

Synthesis and Purification: A Practical Approach

The synthesis of substituted nitrobenzoic acids generally involves the nitration of a corresponding benzoic acid derivative.[\[1\]](#)[\[9\]](#) The choice of starting material and reaction conditions is critical to achieving the desired isomer with high yield and purity.

Synthetic Strategy

A plausible synthetic route to **2,5-Dimethoxy-3-nitrobenzoic acid** involves the direct nitration of 2,5-dimethoxybenzoic acid. The methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The substitution pattern of the final product suggests that the directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.



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Caption: A generalized workflow for the synthesis of **2,5-Dimethoxy-3-nitrobenzoic acid**.

Detailed Experimental Protocol: Nitration

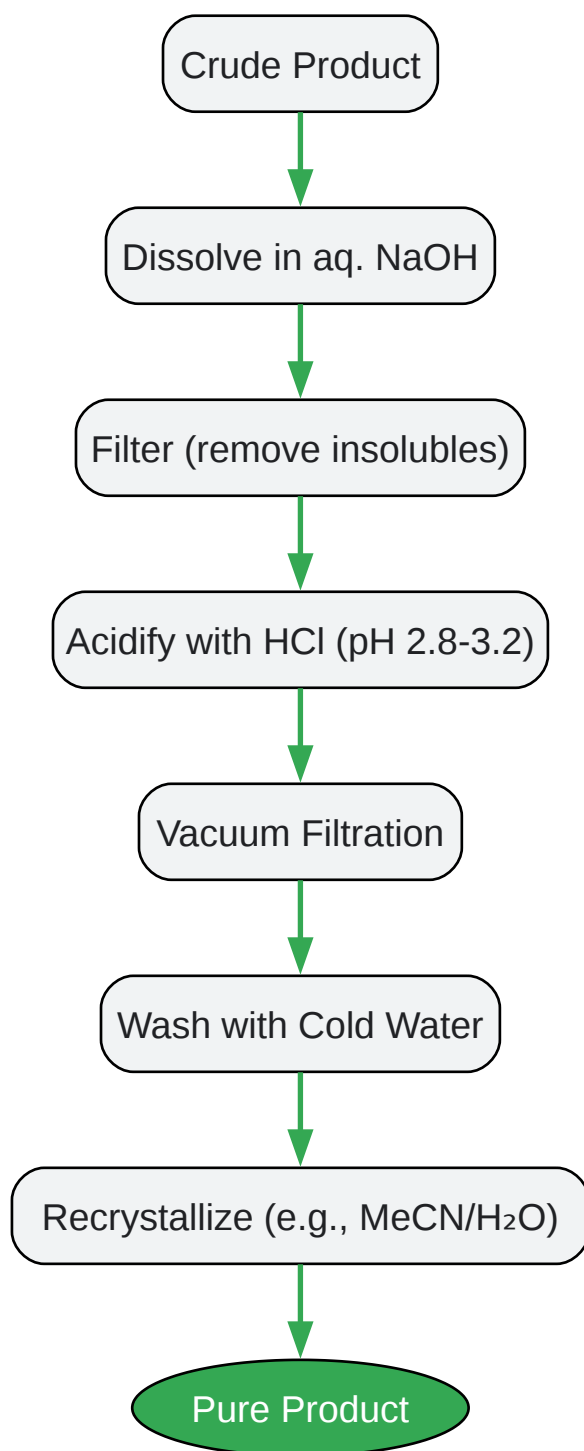
This protocol is adapted from established methods for the nitration of aromatic compounds.[9]
[10]

- **Preparation of the Nitrating Mixture:** In a flask cooled in an ice-salt bath (0 °C or less), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
- **Dissolution of Starting Material:** In a separate reaction vessel, dissolve 2,5-dimethoxybenzoic acid in concentrated sulfuric acid, maintaining a low temperature (below 5 °C).
- **Nitration Reaction:** Slowly add the prepared nitrating mixture dropwise to the solution of the starting material. The temperature must be carefully controlled throughout the addition to prevent the formation of unwanted side products.
- **Reaction Quenching:** After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete conversion. Then, carefully pour the reaction mixture over crushed ice with vigorous stirring.
- **Isolation of Crude Product:** The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting material, isomers, or other impurities. A common and effective method involves acid-base extraction followed by recrystallization.^[11]

- **Dissolution in Base:** Dissolve the crude product in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium salt of the carboxylic acid.
- **Filtration:** Filter the basic solution to remove any insoluble impurities.
- **Acidification:** Slowly add a strong acid, such as hydrochloric acid, to the filtrate with stirring until the solution is acidic (pH 2.8-3.2). This will precipitate the purified **2,5-Dimethoxy-3-nitrobenzoic acid**.^[11]
- **Isolation and Washing:** Collect the purified product by vacuum filtration and wash with cold water.
- **Recrystallization:** For further purification, recrystallize the product from a suitable solvent system, such as an acetonitrile/water mixture.^[10]



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Caption: Step-by-step workflow for the purification of **2,5-Dimethoxy-3-nitrobenzoic acid**.

Applications in Organic Synthesis and Drug Development

Substituted nitrobenzoic acids are versatile intermediates in organic synthesis. The functional groups of **2,5-Dimethoxy-3-nitrobenzoic acid** can be manipulated to build complex molecular architectures.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations, such as amide bond formation, which is fundamental in the synthesis of many pharmaceutical compounds.
- **Modification of the Carboxylic Acid:** The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for its use in a variety of coupling reactions.
- **Intermediate for Heterocyclic Synthesis:** This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
- **Potential in Materials Science:** Analogous compounds have been used to develop high-performance polymers and photo-responsive materials for applications like controlled drug delivery.[\[12\]](#)
- **Medicinal Chemistry:** Nitroaromatic compounds are known to exhibit a range of biological activities, and derivatives of 2,5-dimethoxy nitrobenzene have been investigated for their potential as therapeutic agents, for instance, in the context of Chagas' disease.[\[8\]](#)[\[13\]](#)

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling **2,5-Dimethoxy-3-nitrobenzoic acid**.

- **Hazards:** This compound is known to cause skin and eye irritation. Some safety data sheets for related nitro-aromatic compounds indicate potential for more severe health effects, and it should be handled with care.[\[14\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[15\]](#) Work in a well-ventilated area or under a chemical fume hood.[\[14\]](#)

- Handling: Avoid creating dust.[14] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[15][16]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [15][16]

Conclusion

2,5-Dimethoxy-3-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis, drug discovery, and materials science. Its unique substitution pattern provides a platform for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

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